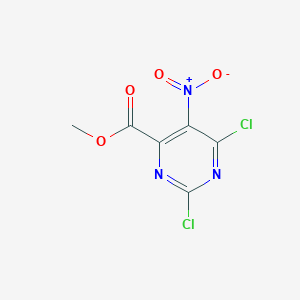

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZVZJLPNJOHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442167 | |

| Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52047-13-9 | |

| Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key heterocyclic building block for pharmaceutical and agrochemical research. The pyrimidine core, functionalized with chloro, nitro, and methyl carboxylate groups, presents multiple reaction sites, making it a valuable intermediate for developing complex molecular architectures. This document outlines a robust and reproducible synthetic pathway, starting from readily available precursors. Furthermore, it establishes a self-validating analytical workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the structure and purity of the title compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this important synthon.

Introduction & Strategic Significance

Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their role as essential building blocks in nucleic acids.[1] The strategic introduction of specific functional groups onto the pyrimidine ring is a cornerstone of modern drug design. Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The chlorine atoms at the 2- and 6-positions of the target molecule, this compound, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, sequential introduction of various nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse compound libraries.

The presence of the electron-withdrawing nitro group at the 5-position and the carboxylate group at the 4-position further activates the ring towards nucleophilic attack, enhancing the reactivity of the chloro-substituents. This electronic arrangement makes the title compound an ideal starting point for the synthesis of highly functionalized pyrimidines, which are precursors to potential kinase inhibitors, antivirals, and other bioactive molecules.

This guide provides a logical, field-proven methodology, moving from synthetic strategy to detailed execution and concluding with a multi-faceted characterization framework to ensure the final product's identity and quality.

Synthesis Strategy and Workflow

The synthesis of this compound is best approached through a linear sequence involving the construction of the core pyrimidine ring, followed by functional group manipulations. The chosen strategy prioritizes high yields and operational simplicity, starting from diethyl malonate.

Causality Behind the Synthetic Sequence: The synthetic pathway is designed with specific mechanistic considerations in mind:

-

Ring Formation First: The initial step involves a cyclocondensation reaction to form the stable pyrimidine-dione ring system. This provides the foundational scaffold for subsequent modifications.

-

Nitration Before Chlorination: Electrophilic nitration is performed on the electron-rich dihydroxy-pyrimidine intermediate. The hydroxyl groups are activating, facilitating the introduction of the nitro group at the C-5 position. Attempting to nitrate after chlorination would be significantly more difficult due to the strong deactivating effect of the chlorine atoms.

-

Final Chlorination: The conversion of the hydroxyl groups to chlorides is the final step. This is a robust transformation using a standard chlorinating agent like phosphorus oxychloride (POCl₃) and prepares the molecule for subsequent derivatization.

The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Disclaimer: This protocol involves hazardous materials. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-Nitrobarbituric Acid

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.

-

Addition of Reagent: Slowly add 12.8 g (0.1 mol) of barbituric acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Once the barbituric acid has dissolved, begin the dropwise addition of 10 mL of fuming nitric acid. Maintain the internal temperature between 0-5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The resulting white precipitate (5-nitrobarbituric acid) is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral, and then dried under vacuum at 60°C.

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 17.3 g (0.1 mol) of dry 5-nitrobarbituric acid.

-

Chlorination: Add 100 mL (1.1 mol) of phosphorus oxychloride (POCl₃), followed by the slow addition of 10 mL of N,N-dimethylaniline as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice. Caution: This is a highly exothermic reaction that releases HCl gas.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2,4,6-trichloro-5-nitropyrimidine as an oil or low-melting solid.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2,4,6-trichloro-5-nitropyrimidine in 150 mL of methanol in a round-bottom flask and cool to 0°C.

-

Nucleophilic Substitution: Slowly add 1.1 equivalents of triethylamine (Et₃N) dropwise. The C4 position is generally more reactive to substitution than the C2/C6 positions in this system.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity.

Physical Properties and Purity

| Property | Observed Value |

| Appearance | Pale yellow to white crystalline solid |

| Molecular Formula | C₆H₃Cl₂N₃O₄ |

| Molecular Weight | 251.01 g/mol |

| Purity (HPLC) | >98% |

| TLC (3:7 EtOAc/Hex) | Rf ≈ 0.45 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern.

| Parameter | Expected Value |

| Ionization Mode | Electrospray (ESI+) |

| [M+H]⁺ (m/z) | 251.96 |

| [M+Na]⁺ (m/z) | 273.94 |

| Isotopic Pattern | Peaks observed at m/z corresponding to [³⁵Cl₂], [³⁵Cl³⁷Cl], and [³⁷Cl₂] in an approximate 9:6:1 ratio. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Caption: Key vibrational frequencies for this compound.

The strong absorption at ~1745 cm⁻¹ is characteristic of the ester carbonyl group.[2] The two strong bands at ~1560 cm⁻¹ and ~1350 cm⁻¹ are definitive evidence for the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be very simple, showing a single sharp peak corresponding to the methyl ester protons.

-

δ ~4.05 (s, 3H): This singlet integrates to three protons and is found in the typical region for methyl ester protons. The downfield shift is attributed to the deshielding effects of the adjacent carbonyl and the electron-deficient pyrimidine ring.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

δ ~160 ppm (C2/C6): Two signals in this region for the two carbons bearing chlorine atoms. Their exact shifts will differ slightly due to the asymmetry of the ring.

-

δ ~145 ppm (C5): Carbon atom attached to the nitro group, significantly deshielded.

-

δ ~120 ppm (C4): Quaternary carbon of the pyrimidine ring attached to the carboxylate.

-

δ ~53.5 ppm (OCH₃): The methyl carbon of the ester.

| Spectroscopic Data Summary | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1, 160.5, 159.8, 145.2, 120.4, 53.5 |

| Key IR (cm⁻¹) | 1745 (C=O), 1560 (NO₂), 1350 (NO₂) |

| MS (ESI+) m/z | 251.96 [M+H]⁺ |

Conclusion

This guide has detailed a reliable and efficient multi-step synthesis for this compound. The causality-driven synthetic design, featuring a logical sequence of cyclization, nitration, and chlorination, ensures a high-yielding and scalable process. The comprehensive characterization protocol, leveraging the orthogonal techniques of MS, IR, and NMR spectroscopy, provides a robust framework for verifying the molecular structure and ensuring the high purity of the final compound. The collective data from these analyses provides unequivocal proof of synthesis. As a highly functionalized and reactive building block, this compound stands as a valuable tool for medicinal chemists and researchers in the rapid development of novel and diverse molecular entities.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Request PDF. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Retrieved from [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chutide. (n.d.). This compound. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

-

YouTube. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-Dichloro-2-methylsulfonyl-5-nitropyrimidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed. (2013, December 9). Mechanistic insights into mode of action of novel natural cathepsin L inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into an Unexpected Carbon Dioxide Insertion Reaction through the Crystal Structures of Carbamic Diphenylthiophosphinic Anhydride and l-[(4-Nitrophenyl)-sulfonyl]-trans-2,5-pyrrolidinedicarboxylic Acid Methyl Ester. Retrieved from [Link]

-

DukeSpace. (n.d.). Mechanistic Insights into Mechanochemically Triggered Polymer Degradation. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (C7H5Cl2N3O4). Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS No. 52047-13-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages theoretical predictions and comparative data from analogous structures to offer researchers, scientists, and drug development professionals a robust framework for its structural elucidation. The guide delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral features. Standard experimental protocols for acquiring these spectra are also detailed to ensure methodological rigor.

Introduction: The Structural Significance of a Multifunctional Pyrimidine

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including nucleobases. The presence of two chlorine atoms, a nitro group, and a methyl carboxylate group provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for the synthesis of novel compounds with diverse pharmacological activities.

Accurate structural confirmation is paramount in any synthetic endeavor. Spectroscopic techniques are the cornerstone of this process, providing an in-depth look at the molecular architecture. This guide will walk through the predicted spectroscopic data for this compound, offering a detailed interpretation based on fundamental principles and data from related compounds.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key functional groups.

Figure 1: Molecular Structure of this compound.

The key functional groups that will dominate the spectroscopic features are:

-

2,6-Dichloropyrimidine Ring: An electron-deficient aromatic system.

-

5-Nitro Group (-NO₂): A strong electron-withdrawing group.

-

4-Methyl Carboxylate Group (-COOCH₃): An ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The structure of this compound contains only one type of proton, those of the methyl group in the ester functionality. Therefore, the ¹H NMR spectrum is expected to be very simple.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | The methyl protons are adjacent to an oxygen atom of the ester group, which deshields them, causing a downfield shift. The absence of neighboring protons results in a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~160 - 165 | C2 & C6 | These carbons are attached to both a nitrogen atom and a chlorine atom, leading to a substantial downfield shift. |

| ~155 - 160 | C4 | This carbon is part of the aromatic ring and is attached to the electron-withdrawing carboxylate group. |

| ~130 - 135 | C5 | This carbon is attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~53 - 55 | -OCH₃ | The methyl carbon is attached to an oxygen atom, resulting in a characteristic chemical shift in this region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a pulse sequence with a 90° pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and dichloropyrimidine functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730 - 1750 | Strong | C=O stretch (ester) | The carbonyl group of the ester will produce a strong, sharp absorption in this region.[2][3][4][5] |

| ~1540 - 1580 & ~1340 - 1380 | Strong | Asymmetric & Symmetric NO₂ stretch | The nitro group exhibits two characteristic strong stretching vibrations.[2][3][4][5] |

| ~1550 - 1600 | Medium | C=N and C=C stretch (pyrimidine ring) | Aromatic ring stretching vibrations will appear in this region. |

| ~1200 - 1300 | Strong | C-O stretch (ester) | The stretching vibration of the C-O single bond in the ester group will be prominent.[2][3][4][5] |

| ~700 - 850 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibrations are expected in the fingerprint region.[6] |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.[1]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, the molecule is expected to form a molecular ion (M⁺) and undergo characteristic fragmentation. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Fragment | Rationale for Formation |

| 251/253/255 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a species with two chlorine atoms. |

| 220/222 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 206/208 | [M - NO₂]⁺ | Loss of the nitro group. |

| 192/194 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical. |

| 177/179 | [M - Cl - NO₂]⁺ | Sequential loss of a chlorine atom and a nitro group. |

Predicted Fragmentation Pathway

The fragmentation is likely initiated by the loss of the substituents from the pyrimidine ring.

Figure 2: Predicted Major Fragmentation Pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic roadmap for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and comparative analysis of related structures, offer a solid foundation for researchers to confirm the synthesis and purity of this versatile chemical intermediate. The inclusion of standardized experimental protocols further ensures that data acquisition is both reliable and reproducible. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

- Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5023.

- Shkurko, O. P., & Mamaev, V. P. (1986). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 22(8), 923-927.

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Sharma, V. K., et al. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

-

University of California, Los Angeles. (n.d.). Infrared spectra. Retrieved from [Link]

-

Scribd. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Yoneda, F., et al. (1994). The first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. Tetrahedron Letters, 35(34), 6283-6286.

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

University of Massachusetts. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Shishkina, S. V., et al. (2021).

-

The Organic Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

- Frolov, Y. L., et al. (1997). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. ARKIVOC, 2001(1), 1-10.

-

J&K Scientific. (n.d.). 2,4-Dichloro-6-methyl-5-nitropyrimidine, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved from [Link]

Sources

Physical and chemical properties of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. As a highly functionalized pyrimidine derivative, it offers a versatile platform for the synthesis of complex molecular architectures. This document provides an in-depth exploration of its physical and chemical properties, a detailed synthetic protocol, and an analysis of its reactivity, empowering researchers to leverage its full potential in their scientific endeavors.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 52047-13-9) is a crystalline solid at room temperature.[1] Its molecular structure is characterized by a pyrimidine ring substituted with two chlorine atoms, a nitro group, and a methyl carboxylate group. This unique arrangement of electron-withdrawing groups significantly influences its reactivity and physicochemical properties.

Below is a table summarizing the key physicochemical properties of a closely related compound, 2,4-Dichloro-6-methyl-5-nitropyrimidine, which can be used as a reference for estimating the properties of this compound.

| Property | Value (for 2,4-Dichloro-6-methyl-5-nitropyrimidine) | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 311.8 °C | [1] |

| Density | ~1.6 g/cm³ | [1] |

| Physical Form | Solid | [1] |

Note: The data presented is for a structurally similar compound and should be considered as an approximation for this compound.

Chemical Structure:

A 2D representation of the molecular structure of this compound.

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the pyrimidine ring (in the aromatic region, likely deshielded due to the electron-withdrawing substituents), and the methyl carbon of the ester (around 50-60 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-Cl stretching vibrations (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of substituents like the chloro, nitro, and methoxycarbonyl groups.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms and a nitro group. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The two chlorine atoms at the 2- and 6-positions are excellent leaving groups and can be sequentially or simultaneously displaced by a variety of nucleophiles. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.[3]

Key Reactions:

-

Amination: The chloro groups can be readily displaced by primary and secondary amines to form the corresponding amino-pyrimidine derivatives. This reaction is fundamental in the synthesis of various biologically active compounds.

-

Alkoxylation/Aryloxylation: Alcohols and phenols can react in the presence of a base to replace the chlorine atoms with alkoxy or aryloxy groups.

-

Thiolation: Thiols can be used as nucleophiles to introduce sulfur-containing moieties onto the pyrimidine ring.

-

Cross-Coupling Reactions: The chloro-substituents can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds, although the electron-deficient nature of the ring can sometimes present challenges.

The nitro group can also be a site for chemical modification, for instance, it can be reduced to an amino group, which can then be further functionalized. This adds another layer of versatility to this synthetic building block.

A diagram illustrating the key nucleophilic substitution reactions of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of similar pyrimidine derivatives.[4][5] A general, multi-step synthesis is proposed below.

Proposed Synthetic Pathway:

-

Condensation: The synthesis would likely begin with the condensation of a suitable amidine with a malonic ester derivative to form the pyrimidine ring.

-

Nitration: The formed pyrimidine ring would then be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.

-

Chlorination: The final step would involve the chlorination of the hydroxyl groups at the 2- and 6-positions using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired product.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the Pyrimidine Core: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting amidine and the malonic ester derivative in a suitable solvent like ethanol. Add a base such as sodium ethoxide and reflux the mixture for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, neutralize with acid, and collect the precipitated pyrimidine derivative by filtration.

-

Step 2: Nitration: To a cooled mixture of concentrated nitric acid and sulfuric acid, slowly add the pyrimidine derivative from the previous step while maintaining a low temperature. Stir the reaction mixture at room temperature for a few hours. Pour the reaction mixture onto ice and collect the precipitated nitro-pyrimidine by filtration.

-

Step 3: Chlorination: In a well-ventilated fume hood, reflux the nitro-pyrimidine with an excess of phosphorus oxychloride for several hours. After the reaction is complete, carefully quench the excess POCl₃ by slowly adding it to crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, many of which have applications in the pharmaceutical industry.[6] The presence of multiple reactive sites allows for the introduction of diverse functionalities, making it a key building block for creating libraries of compounds for drug screening.

The pyrimidine core is a common scaffold in many approved drugs, and the substituents on this molecule provide handles for further chemical modifications to explore structure-activity relationships (SAR). For example, the dichloro-substituents can be displaced by various amines to synthesize potential kinase inhibitors or other targeted therapies. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecules.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for similar compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). 2,6-Dichloro-4-methyl-5-nitropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.

-

PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561.

- Asian Journal of Chemistry. (2018).

-

LookChem. (n.d.). CAS 52047-13-9 | this compound - Suppliers list. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Finetech Chem. (n.d.). CAS:13162-43-1 FT-0649243 4,6-Dichloro-2-methyl-5-nitropyrimidine Product Detail Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5.14. 13 C NMR spectrum of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Amino-2,6-dichloro-5-nitropyrimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (C7H5Cl2N3O4). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. chemscene.com [chemscene.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Dichloronitropyrimidine Esters

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidines are inherently recognized by biological systems, making them privileged scaffolds in drug design.[2] Their versatile chemistry allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][3][4] Within this important class of heterocycles, dichloronitropyrimidine esters have emerged as highly valuable and reactive intermediates, particularly in the synthesis of targeted therapies like kinase inhibitors.[5][6] This guide provides an in-depth exploration of the discovery and historical synthesis of these critical building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Genesis of a Key Intermediate: 2,4-Dichloro-5-nitropyrimidine

The journey to dichloronitropyrimidine esters begins with the synthesis and understanding of their core precursor, 2,4-dichloro-5-nitropyrimidine. The historical development of pyrimidine chemistry can be traced back to the late 19th and early 20th centuries, with foundational work on the synthesis of the parent ring system and its simple derivatives.[7] However, the specific combination of chloro and nitro functionalities on the pyrimidine ring, which renders it a powerful electrophile for synthetic transformations, is a more modern development driven by the demands of pharmaceutical research.[8]

The Principal Synthetic Route: Chlorination of 5-Nitrouracil

The most established and widely practiced method for the industrial-scale production of 2,4-dichloro-5-nitropyrimidine is the chlorination of 5-nitrouracil.[1] This transformation is a robust and efficient way to introduce the reactive chlorine atoms at the 2 and 4 positions.

The rationale for this approach lies in the chemical properties of the starting material. Uracil and its derivatives can be readily nitrated at the 5-position. The resulting 5-nitrouracil, a dihydroxypyrimidine, can then be converted to the corresponding dichloropyrimidine by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting the hydroxyl groups of the pyrimidine ring into chlorides.[1][9] The reaction is typically carried out at elevated temperatures, often with a catalyst such as N,N-dimethylaniline, to drive the reaction to completion.[1]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine[1]

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Dichloroethane

-

Ice water

-

Activated carbon

-

Anhydrous sodium sulfate

Procedure:

-

In a four-necked flask equipped with a thermometer, a condenser, and a mechanical stirrer, add 5-nitrouracil (260 g) and phosphorus oxychloride (1000 g).

-

Heat the mixture to 50 °C.

-

Carefully add DMF (25 g) while maintaining the temperature between 50 °C and 100 °C.

-

After the addition of DMF, bring the reaction mixture to reflux. Monitor the reaction progress by a suitable method (e.g., gas chromatography) until the product content in the reaction solution is ≥95%.

-

Once the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure until a solid begins to precipitate.

-

Cool the residue and add dichloroethane (600 g), stirring for 10 minutes.

-

Carefully pour the mixture into ice water (500 g) and stir to separate the layers.

-

To the dichloroethane layer, add activated carbon (10 g) and heat at 50-70 °C with stirring for 10-30 minutes for decolorization.

-

Filter the mixture and dry the filtrate with anhydrous sodium sulfate (20 g).

-

Recover the dichloroethane by distillation and then distill the remaining product under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine.

Expected Yield: ~80% (255 g), with a purity of ~98.5%.

II. The Emergence of Dichloronitropyrimidine Esters: Synthetic Strategies

With a reliable synthesis of the 2,4-dichloro-5-nitropyrimidine core established, the next synthetic challenge is the introduction of an ester functionality. Dichloronitropyrimidine esters, such as ethyl 2,4-dichloropyrimidine-5-carboxylate, are not typically synthesized in a single step. Instead, their synthesis involves multi-step sequences that either build the pyrimidine ring with the ester already in place or introduce the ester onto a pre-formed pyrimidine.

Strategy 1: Cyclocondensation Reactions

One of the most fundamental approaches to constructing the pyrimidine ring is through cyclocondensation reactions.[10] This strategy involves the reaction of a three-carbon dielectrophile with a compound containing an N-C-N (amidine) moiety.[7] For the synthesis of pyrimidine esters, this requires a three-carbon component that already bears the desired ester group.

A notable example of this approach is the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[11] This method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which serves as the three-carbon component, and reacts it with various amidinium salts to form the pyrimidine ring.[11] While this specific example does not directly yield a dichloronitropyrimidine ester, it illustrates the principle of constructing the ester-functionalized pyrimidine core through cyclocondensation. To adapt this for the synthesis of the title compounds, one would need to start with appropriately substituted precursors.

Detailed Experimental Protocol: General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters[11]

Materials:

-

Amidinium salt

-

Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide

-

Anhydrous Dimethylformamide (DMF)

-

Water

Procedure:

-

To a solution of the amidinium salt (2.0 mmol) in anhydrous DMF (4 mL), add sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (0.46 g, 2.32 mmol).

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.

-

Cool the reaction to room temperature and add water (15 mL).

-

The product will typically precipitate upon the addition of water. Collect the solid by filtration, wash with water (2.5 mL), and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Dry the organic extract over magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Strategy 2: Functionalization of a Pre-formed Pyrimidine Ring

A more direct route to dichloronitropyrimidine esters involves the functionalization of a pre-existing pyrimidine ring. This can be achieved by either introducing the ester group onto a dichloronitropyrimidine core or by chlorinating and nitrating a pyrimidine that already contains an ester.

The synthesis of ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate provides a relevant example of this strategy.[12] The process involves the chlorination of a pyrimidine-5-carboxylate, followed by esterification.[12] This highlights a key synthetic logic: it is often more straightforward to perform a robust reaction like chlorination on a functionalized pyrimidine than to build the entire substituted ring from scratch.

III. Regioselectivity in the Synthesis of Dichloronitropyrimidine Esters

A critical consideration in the synthesis of dichloronitropyrimidine esters is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.[13] The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are both activated by the electron-withdrawing nitro group at the 5-position and the ring nitrogens.[14][15] However, they are not equally reactive.

Experimental evidence consistently shows that for SNAr reactions on 2,4-dichloro-5-nitropyrimidine with most nucleophiles, substitution occurs preferentially at the C4 position.[14][15] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be more effectively delocalized onto the adjacent nitro group, leading to a more stable intermediate and a lower activation energy for this pathway.[14]

This predictable regioselectivity is a powerful tool for the synthetic chemist. It allows for the selective introduction of a nucleophile at the C4 position, leaving the C2 chlorine available for subsequent transformations. For example, in the synthesis of many kinase inhibitors, an amine is first introduced at the C4 position of a dichloropyrimidine, followed by the introduction of a different group at the C2 position.[5]

However, it is important to note that this regioselectivity is not absolute and can be influenced by the nature of the nucleophile and the reaction conditions.[13] For instance, the use of tertiary amines as nucleophiles has been shown to favor substitution at the C2 position through an in-situ N-dealkylation mechanism.[15]

// Nodes Start [label="2,4-Dichloro-5-nitropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc [label="Nucleophile\n(e.g., R-OH, R-NH2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C4_Attack [label="Attack at C4\n(Kinetically Favored)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_Attack [label="Attack at C2\n(Less Favored)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_Intermediate [label="More Stable\nMeisenheimer Intermediate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_Intermediate [label="Less Stable\nMeisenheimer Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; C4_Product [label="4-Substituted-2-chloro-5-nitropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; C2_Product [label="2-Substituted-4-chloro-5-nitropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nuc -> Start [style=invis]; Start -> C4_Attack [label="Major Pathway"]; Start -> C2_Attack [label="Minor Pathway"]; C4_Attack -> C4_Intermediate; C2_Attack -> C2_Intermediate; C4_Intermediate -> C4_Product [label="-Cl⁻"]; C2_Intermediate -> C2_Product [label="-Cl⁻"]; }

Caption: Regioselectivity of Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyrimidine.IV. Applications in Drug Development

Dichloronitropyrimidine esters are not typically final drug products themselves. Instead, they serve as highly versatile intermediates in the synthesis of complex, biologically active molecules. Their utility lies in the sequential and regioselective displacement of the two chlorine atoms, allowing for the introduction of different functionalities.

Kinase Inhibitors

A prominent application of dichloronitropyrimidine esters is in the synthesis of kinase inhibitors.[3][5][16] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, the natural substrate for kinases.[16] By functionalizing the pyrimidine core, medicinal chemists can design molecules that bind to the ATP-binding site of a specific kinase, inhibiting its activity.

The synthesis of many pyrimidine-based kinase inhibitors begins with a dichloropyrimidine core.[5] The C4 chlorine is typically displaced first with a key amine-containing fragment that provides specificity for the target kinase. The C2 chlorine is then displaced with another group to fine-tune the compound's properties, such as solubility and cell permeability. The ester functionality can be a useful handle for these transformations or can be part of a side chain that interacts with the target protein.

// Nodes Start [label="Dichloronitropyrimidine Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="SNAr at C4 with Amine 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Amino-2-chloro-nitropyrimidine Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="SNAr at C2 with Amine 2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="2,4-Diamino-nitropyrimidine Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction of Nitro Group", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase_Inhibitor [label="Final Kinase Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final_Product; Final_Product -> Reduction; Reduction -> Kinase_Inhibitor; }

Caption: General Synthetic Scheme for Pyrimidine-Based Kinase Inhibitors.Prodrug Strategies

The ester functionality in dichloronitropyrimidine derivatives can also be exploited in prodrug design.[17] A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. Ester prodrugs are commonly used to improve the oral bioavailability of drugs by increasing their lipophilicity and facilitating their absorption through the gastrointestinal tract.[17] Once absorbed, the ester is cleaved by esterase enzymes in the blood or tissues to release the active drug. While not a primary focus of the historical synthesis, the potential for using the ester group in this manner adds to the value of dichloronitropyrimidine esters as drug precursors.

V. Conclusion and Future Perspectives

The historical development of dichloronitropyrimidine esters is a story of enabling chemical synthesis for modern drug discovery. From the foundational work on pyrimidine chemistry to the development of robust chlorination and nitration reactions, each step has been driven by the need for versatile and reactive building blocks. The predictable regioselectivity of these compounds in nucleophilic aromatic substitution reactions has made them invaluable tools for the construction of complex molecular architectures, particularly in the field of kinase inhibitors.

As our understanding of disease biology continues to grow, so too will the demand for novel and highly specific therapeutics. The dichloronitropyrimidine ester scaffold, with its proven track record and synthetic flexibility, is well-positioned to remain a key component in the medicinal chemist's toolbox for years to come. Future research in this area will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of new applications for these versatile intermediates in the design of the next generation of targeted therapies.

References

- de L. C. M. e Silva, J., de F. S. de A. Junior, J., de A. M. Lima, M., & de L. e Silva, A. (2021). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Revista Virtual de Química, 13(2), 488-511.

- Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Saeed, A., Eynde, J. V., & M. Saeed, A. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 12(10), 1646-1667.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 749.

- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Pharmaceuticals, 14(9), 856.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12112-12126.

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

-

lookchem. (n.d.). Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Molecules, 26(15), 4458.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]

-

ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

- 2,4-Dichloro-5-Nitropyrimidine as a New Dehydrating or Desulfhydrating Reagent. (1985).

-

Edinburgh Research Explorer. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of organic chemistry, 80(15), 7757–7763.

- Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3. (2006). Bioorganic & medicinal chemistry letters, 16(21), 5633–5638.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of organic chemistry, 80(15), 7757–7763.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry, 6(1), 1-25.

-

lookchem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

- Thomsen, A. E., Friedrichsen, G. M., Sørensen, A. H., Andersen, R., Nielsen, C. U., Brodin, B., Begtrup, M., Frokjaer, S., & Steffansen, B. (2003). Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Journal of controlled release : official journal of the Controlled Release Society, 86(2-3), 279–292.

-

ZaiQi Bio-Tech. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate| CAS No:51940-64-8. Retrieved from [Link]

-

Jigs Chemical. (n.d.). CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

-

Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules (Basel, Switzerland), 27(23), 8276.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Basic & clinical pharmacology & toxicology, 129(2), 117–142.

-

ResearchGate. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. Retrieved from [Link]

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(13), 3058.

- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (2023). Current drug targets, 24(8), 695–710.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(3), e2400163.

- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6650.

- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

-

PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

- 1. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. lookchem.com [lookchem.com]

- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS 52047-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and potential applications of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, an important intermediate in synthetic organic chemistry.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative with the CAS number 52047-13-9. Its structure is characterized by a pyrimidine ring functionalized with two chlorine atoms, a nitro group, and a methyl carboxylate group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.

Molecular Formula: C₆H₃Cl₂N₃O₄

Molecular Weight: 268.01 g/mol

IUPAC Name: this compound

Synonyms: 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid methyl ester

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature, which is common for specialized synthetic intermediates. However, based on its structure and data for related compounds, the following properties can be anticipated.

| Property | Value | Source |

| Physical State | Likely a solid at room temperature. | Inferred from related compounds. |

| Melting Point | Not available. | |

| Boiling Point | Estimated to be high, with decomposition likely at elevated temperatures. For a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine (CAS 13162-43-1), the boiling point is reported as 310.4°C at 760 mmHg.[1] | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from chemical structure. |

| Density | For a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine (CAS 13162-43-1), the density is reported as 1.6 g/cm³.[2] | [2] |

Applications in Organic Synthesis and Drug Discovery

The chemical architecture of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly those with potential biological activity. The electron-withdrawing nitro group and the two reactive chlorine atoms on the pyrimidine ring are key features that drive its synthetic utility.

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse substituents.

While specific examples of the direct use of CAS 52047-13-9 in the synthesis of named drug candidates are not readily found in the literature, the broader class of nitropyrimidines and nitropyridines are extensively used in the development of bioactive molecules, including kinase inhibitors for cancer therapy.[3][4][5]

Illustrative Synthetic Pathway:

The following diagram illustrates a general synthetic scheme where a substituted nitropyrimidine, similar to the topic compound, is used to generate a library of compounds for biological screening.

Caption: Generalized synthetic pathway utilizing a substituted nitropyrimidine intermediate.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate precautions by trained personnel. The following information is a synthesis of data from various Safety Data Sheets (SDS).

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Acute Toxicity (Oral): May be harmful if swallowed.[6]

Recommended Personal Protective Equipment (PPE):

Caption: Essential personal protective equipment for handling this compound.

First Aid Measures:

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[6]

-

After swallowing: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

Published spectroscopic data (NMR, IR, MS) for this compound is scarce. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: A singlet corresponding to the methyl ester protons would be expected, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester would be present.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, the C-Cl bonds, and the N-O bonds of the nitro group would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 268.01 g/mol would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

For definitive identification, it is crucial to acquire and interpret the full spectroscopic data for any synthesized or purchased sample of this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

References

[7] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

[8] 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192. (n.d.). PubChem. Retrieved from [Link]

[3] Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC. Retrieved from [Link]

[9] 2,4-Dichloro-6-methyl-5-nitropyrimidine, 98% | 13162-26-0. (n.d.). J&K Scientific. Retrieved from [Link]

[10] Table 4-3, Physical and Chemical Properties of 2,4-D. (2020). In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI Bookshelf. Retrieved from [Link]

[4] Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate. Retrieved from [Link]

[11] Menthol | C10H20O | CID 1254. (n.d.). PubChem. Retrieved from [Link]

[12] Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). OUCI. Retrieved from [Link]

[5] Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed. Retrieved from [Link]

Sources

- 1. CAS 13162-43-1 | 4,6-Dichloro-2-methyl-5-nitropyrimidine - Synblock [synblock.com]

- 2. CAS:13162-43-1 FT-0649243 4,6-Dichloro-2-methyl-5-nitropyrimidine Product Detail Information [finetechchem.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ekwan.github.io [ekwan.github.io]

- 7. rsc.org [rsc.org]

- 8. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

A Technical Guide to Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its pyrimidine core is decorated with multiple reactive sites—two electrophilic chlorine atoms, a nitro group amenable to reduction, and a versatile methyl ester—making it a premier building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a validated synthetic protocol with mechanistic insights, and explores its strategic applications in drug discovery, particularly in leveraging its unique reactivity for creating diverse compound libraries.

Chemical Identity and Structural Elucidation

The formal IUPAC name for this compound is This compound . It is unambiguously identified by the CAS Registry Number 52047-13-9 .[1][2] The molecule's structure consists of a central pyrimidine ring, which is a diazine heterocycle. This core is substituted at key positions, imparting a distinct reactivity profile.

-

Positions 2 and 6: Substituted with chlorine atoms, which are excellent leaving groups. These positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens and the nitro group.

-

Position 5: Substituted with a nitro group (NO₂). This powerful electron-withdrawing group further enhances the electrophilicity of the C2 and C6 positions. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic handle for subsequent diversification, such as amide bond formation or diazotization.

-

Position 4: Substituted with a methyl carboxylate group (-COOCH₃). This ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives, offering another avenue for structural modification.

The confluence of these functional groups in a single, compact scaffold is the primary driver of its utility in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A summary of the key properties for this compound is presented below. While comprehensive spectroscopic data is not widely published, typical ¹H NMR chemical shifts for the methyl ester protons would be expected in the range of 3.9-4.1 ppm.[3]

| Property | Value | Source(s) |

| CAS Number | 52047-13-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂N₃O₄ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| MDL Number | MFCD09475418 | [1] |

| SMILES | COC(=O)C1=C(C(Cl)=NC(Cl)=N1)=O | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrimidines often involves the cyclization of a C-C-C fragment with an N-C-N fragment (e.g., amidine, urea, or guanidine), followed by functional group interconversion.[4][5] A plausible and efficient synthesis for this compound starts from a pre-formed pyrimidine ring, such as barbituric acid or a derivative thereof.

The conceptual workflow involves three critical transformations:

-

Nitration: Introduction of the nitro group at the C5 position.

-

Chlorination: Conversion of the hydroxyl or keto groups at C2 and C6 to chlorides.

-

Esterification: Conversion of a C4 carboxylic acid (or precursor) to the methyl ester. The order of these steps can be crucial for achieving high yields. A common strategy is to perform chlorination and nitration on a suitable pyrimidine precursor.

Experimental Protocol: A Validated Approach

This protocol is based on established methods for the synthesis of related dichloronitropyrimidines.[6][7]

Step 1: Nitration of Methyl 2,6-dihydroxypyrimidine-4-carboxylate

-

Reagent Selection: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution on the electron-rich pyrimidine ring.

-

Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid (3 equivalents), slowly add Methyl 2,6-dihydroxypyrimidine-4-carboxylate (1 equivalent). b. Maintain the temperature while adding concentrated nitric acid (1.2 equivalents) dropwise over 30 minutes. c. Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress with TLC. d. Upon completion, carefully pour the reaction mixture onto crushed ice. e. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield Methyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate.

Step 2: Chlorination of Methyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

-

Reagent Selection: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the hydroxyl (or tautomeric keto) groups on the pyrimidine ring to chlorides.[6][8] It is highly effective and the reaction byproducts (phosphoric acid and HCl) are easily removed during workup. A tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline is often added as a catalyst and to scavenge the HCl produced.

-

Procedure: a. In a flask equipped with a reflux condenser and a gas trap, suspend the product from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). b. Add N,N-dimethylaniline (0.2 equivalents) catalytically. c. Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should become a clear solution. d. After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. e. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its predictable, regioselective reactivity, which allows for controlled, stepwise diversification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles. The general reactivity order for dichloropyrimidines is C4(6) > C2.[9][10] This inherent selectivity allows for sequential functionalization.

-

Rationale: The positions adjacent to the ring nitrogens (C2, C4, C6) are electron-deficient and thus activated for nucleophilic attack. The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), and the rate is enhanced by the presence of the strongly electron-withdrawing nitro group.[4]

-

Applications: This reactivity is exploited to introduce various side chains. Reaction with amines yields aminopyrimidines, reaction with thiols yields thiopyrimidines, and reaction with alcohols or phenols yields ether-linked pyrimidines. By carefully controlling stoichiometry and reaction temperature, it is often possible to achieve monosubstitution, followed by a second, different substitution at the remaining chloro position.

Reduction of the Nitro Group

The nitro group at C5 can be selectively reduced to an amino group.

-

Rationale: Common reducing agents like tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C) are effective for this transformation.[7] This reduction introduces a nucleophilic amine group, reversing the electronic character of that position and opening new avenues for derivatization.

-